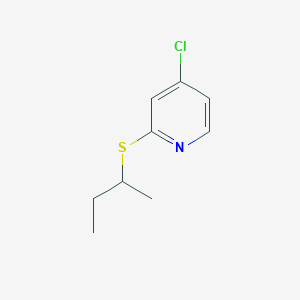

2-(Sec-butylthio)-4-chloropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1346707-27-4 |

|---|---|

Molekularformel |

C9H12ClNS |

Molekulargewicht |

201.72 g/mol |

IUPAC-Name |

2-butan-2-ylsulfanyl-4-chloropyridine |

InChI |

InChI=1S/C9H12ClNS/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

BPCPWCNIVHLVKF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)SC1=NC=CC(=C1)Cl |

Herkunft des Produkts |

United States |

The Central Role of Pyridine Heterocycles

Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in contemporary chemical research. rsc.orgnih.govnih.gov Its unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding make it a privileged structure in medicinal chemistry and materials science. nih.gov Pyridine and its derivatives are integral components of numerous pharmaceuticals and agrochemicals. rsc.orgnih.gov The pyridine ring's nitrogen atom influences the molecule's basicity and reactivity, making it a versatile platform for chemical modifications. nih.gov This adaptability allows chemists to fine-tune the steric and electronic properties of pyridine-based molecules to achieve desired biological activities or material characteristics. chemijournal.comchemijournal.com

The reactivity of the pyridine ring is characterized by a susceptibility to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen. nih.gov This inherent reactivity provides a reliable handle for the introduction of various functional groups, enabling the construction of complex molecular architectures.

Halogenated Pyridines: Versatile Precursors

Halogenated pyridines are invaluable precursors in organic synthesis, serving as key building blocks for the creation of more complex molecules. nih.govresearchgate.net The carbon-halogen bond in these compounds is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

The presence of a halogen atom on the pyridine (B92270) ring significantly influences its electronic properties, further enhancing its utility in synthesis. For instance, the chlorine atom in 4-chloropyridine (B1293800) derivatives renders the 4-position susceptible to nucleophilic substitution, a key step in the synthesis of various functionalized pyridines. google.com The synthesis of halogenated pyridines itself can be achieved through various methods, including direct halogenation, although this can sometimes require harsh conditions due to the electron-deficient nature of the pyridine ring. nih.govresearchgate.netyoutube.com

Thioether Functionalities in Modular Design

Thioether functionalities (R-S-R') play a crucial role in modular molecular design, offering a combination of stability, synthetic accessibility, and the ability to influence molecular conformation. nih.gov The sulfur atom in a thioether is a soft nucleophile, which allows for its selective introduction into molecules. In the context of molecular design, thioethers can act as flexible linkers or as groups that modulate the electronic properties of a molecule. mdpi.com

The thioether linkage is relatively stable under a variety of reaction conditions, yet it can also be selectively oxidized to sulfoxides and sulfones, providing further avenues for functionalization. This "modular" nature allows chemists to systematically alter the properties of a molecule by introducing different alkyl or aryl groups to the sulfur atom. nih.govnih.gov This approach is particularly valuable in drug discovery and materials science, where fine-tuning of molecular properties is often required.

2 Sec Butylthio 4 Chloropyridine: a Strategic Combination

Direct Synthesis Strategies for the this compound Scaffold

Direct synthesis strategies are fundamental to the construction of the this compound core. These methods often involve the sequential or concerted introduction of the chloro and sec-butylthio groups onto a pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of substituted pyridines. youtube.com This approach relies on the reaction of a nucleophile with a halogenated pyridine, where the halogen acts as a leaving group. The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. youtube.com

Regioselective Thiolate Displacement of Halogen at C-2

The synthesis of this compound can be achieved through the regioselective displacement of a halogen at the C-2 position of a dihalogenated pyridine with a sec-butylthiolate nucleophile. The increased acidity of thiols compared to alcohols makes the corresponding thiolates excellent nucleophiles for SNAr reactions. masterorganicchemistry.com Starting with a precursor like 2,4-dichloropyridine (B17371), the greater electrophilicity of the C-2 position compared to the C-4 position allows for selective substitution. This selectivity is attributed to the electron-withdrawing effect of the ring nitrogen, which has a more pronounced influence on the adjacent C-2 and C-6 positions.

The reaction is typically carried out in the presence of a base, which deprotonates the sec-butylthiol to generate the more nucleophilic thiolate anion. Common bases used for this purpose include sodium hydride or potassium carbonate. masterorganicchemistry.comnih.gov The choice of solvent can also influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the SNAr reaction. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,4-Dichloropyridine | sec-Butylthiol | NaH | DMF | This compound |

| 2,4-Dichloropyridine | sec-Butylthiol | K₂CO₃ | DMAc | This compound |

This table illustrates typical reagents for the regioselective thiolate displacement.

Regioselective Introduction of the Chloro Substituent at C-4

The regioselective introduction of a chloro substituent at the C-4 position is another key step in the synthesis of the target molecule. This can be accomplished through various chlorination methods. One approach involves the direct chlorination of a pre-functionalized pyridine. For instance, a pyridine derivative already bearing the 2-(sec-butylthio) group could be subjected to chlorination. However, controlling the regioselectivity of this step can be challenging.

A more controlled method involves starting with a pyridine derivative that can be selectively converted to a 4-chloro derivative. For example, starting with pyridine, chlorination can be achieved using reagents like sulfuryl chloride or phosphorus oxychloride. google.compatsnap.com The synthesis of 4-chloropyridine (B1293800) from pyridine has been reported using various chlorinating agents, with the reaction conditions influencing the yield and purity of the product. google.compatsnap.com For instance, the reaction of pyridine with thionyl chloride can yield 4-chloropyridine. patsnap.com

| Starting Material | Chlorinating Agent | Product | Reference |

| Pyridine | Sulfuryl Chloride | 4-Chloropyridine | google.com |

| Pyridine | Phosphorus Oxychloride | 4-Chloropyridine | patsnap.com |

| N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride | Sulfuryl Chloride | 4-Chloropyridine | google.com |

This table summarizes methods for the synthesis of 4-chloropyridine.

Transition Metal-Catalyzed C-S Bond Formation Methodologies

Transition metal catalysis offers a powerful alternative for the formation of C-S bonds in the synthesis of pyridine thioethers. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional SNAr reactions.

Palladium-Catalyzed Thiolation of Halopyridines

Palladium-catalyzed cross-coupling reactions are well-established for the formation of carbon-heteroatom bonds. In the context of pyridine thioether synthesis, palladium catalysts can effectively mediate the coupling of a halopyridine with a thiol. acs.org These reactions typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base. The ligand plays a crucial role in the catalytic cycle, influencing the efficiency and selectivity of the reaction. Chiral ligands have been employed in palladium-catalyzed allylic substitution to achieve high enantioselectivity. acs.org While direct palladium-catalyzed thiolation of 4-chloropyridine with sec-butylthiol is a plausible route, the specific conditions would need to be optimized.

| Catalyst System | Reactants | Application | Reference |

| [(η³C₃H₅)PdCl]₂ / Ligand | 1,3-diphenylprop-2-enyl acetate, Dimethyl malonate | Asymmetric Allylic Substitution | acs.org |

| Pd(OAc)₂ / Ligand | β-aryl-substituted α,β-unsaturated oxime ethers, Alkenes | Synthesis of Substituted Pyridines | nih.govacs.org |

This table provides examples of palladium-catalyzed reactions for pyridine functionalization.

Nickel-Catalyzed Approaches to Pyridine Thioethers

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for C-S bond formation. nih.gov Nickel catalysts can mediate the hydrothiolation of alkenes and alkynes with thiols, providing a route to alkyl thioethers. nih.gov For the synthesis of pyridine thioethers, nickel-catalyzed cross-coupling of halopyridines with thiols is a viable strategy. These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov For example, nickel complexes with imidazolylidene ligands have been used to mediate the cyclization of alkynes and nitriles to form pyridines. nih.gov Another approach involves the nickel-catalyzed addition of pyridine-N-oxides across alkynes. elsevierpure.com

| Catalyst System | Reactants | Product Type | Reference |

| Ni/imidazolyidene complexes | Diynes, Nitriles | Pyridines | nih.gov |

| Ni(cod)₂ / PCyp₃ | Pyridine-N-oxides, Alkynes | (E)-2-Alkenylpyridine-N-oxides | elsevierpure.com |

| Nickel salt / Ligand | Alkenes/Alkynes, Thiols | Alkyl Thioethers | nih.gov |

This table highlights various nickel-catalyzed reactions for the synthesis of pyridines and thioethers.

Alternative Synthetic Routes to the this compound Core

Beyond the direct reaction of 2,4-dichloropyridine with sec-butanethiol, alternative pathways can provide access to the this compound scaffold. One such strategy involves starting with a pyridine-2(1H)-thione derivative. In this approach, the sulfur atom is already incorporated into the pyridine ring.

The general methodology involves the S-alkylation of a substituted pyridine-2(1H)-thione. For instance, a 4-chloropyridine-2(1H)-thione can be reacted with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. The base deprotonates the thione, forming a thiolate anion that then acts as a nucleophile, displacing the halide to form the desired thioether. This method is particularly useful when the required pyridine-thione is readily accessible. Research has demonstrated the viability of reacting pyridine-2(1H)-thiones with various halogenated compounds to yield 2-S-alkylpyridine derivatives, which can then undergo further reactions. researchgate.net

Another potential alternative begins with a 2-aminopyridine (B139424) derivative. The amino group can be converted to a diazonium salt, which can then be displaced by a sulfur-containing nucleophile in a Sandmeyer-type reaction. Subsequent chlorination at the 4-position would yield the final product. However, this route can be complicated by regioselectivity issues and the stability of the intermediate compounds.

Furthermore, palladium-catalyzed cross-coupling reactions represent a modern approach to forming C-S bonds. While more commonly used for aryl-aryl or aryl-amine couplings, specific catalytic systems can facilitate the coupling of halopyridines with thiols. A palladium catalyst could potentially be used to couple 2,4-dichloropyridine with sec-butanethiol, offering high selectivity for the 2-position under controlled conditions.

Precursor Synthesis and Derivatization

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: the halopyridine intermediate and the organosulfur reagent.

Synthesis of Appropriately Substituted Halopyridine Intermediates (e.g., 2,4-Dichloropyridines)

The most crucial precursor for the primary synthetic route is 2,4-dichloropyridine. This intermediate is typically synthesized from the more readily available 2,4-dihydroxypyridine (B17372) (which exists predominantly as the tautomer 4-hydroxy-2-pyridone). The dihydroxy compound undergoes a chlorination reaction using strong chlorinating agents.

Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often used with or without a catalyst. chemicalbook.com The reaction involves heating the pyridone with an excess of the chlorinating agent, which replaces both hydroxyl groups with chlorine atoms.

Table 1: Synthesis of Dichloropyridines from Dihydroxypyridines

| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dihydroxypyrimidine | SOCl₂, DMAP, BTC | Heat | 2,4-Dichloropyrimidine | 95% | chemicalbook.com |

| Uracil | POCl₃, Xylene Amine | Heat to 130°C | 2,4-Dichloropyrimidine | - | chemicalbook.com |

| Pyridine | POCl₃, Dichloromethane | 70-75°C, 5h | 4-Chloropyridine HCl | ~61% | patsnap.com |

Note: While some examples refer to pyrimidines, the chlorination methodology is analogous for pyridines. Data for direct 2,4-dichloropyridine synthesis was supplemented with similar reactions.

Alternative starting materials for halopyridines include pyridine itself. Direct chlorination of pyridine is possible but often leads to a mixture of products and can cause undesirable side reactions like coking. patsnap.com A more controlled approach involves the N-oxidation of pyridine, followed by nitration and then chlorination, which can direct the substitution pattern. chemicalbook.com For example, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide, which activates the 4-position for subsequent nitration and reduction to an amino group, or other functionalization. chemicalbook.com

Preparation of Organosulfur Reagents (e.g., sec-Butylthiolates)

The organosulfur component, sec-butylthiolate, is prepared from its corresponding thiol, sec-butanethiol (2-butanethiol). The thiolate anion is generated in situ or as a stable salt by reacting sec-butanethiol with a suitable base.

Common bases for thiolate formation include:

Sodium Hydroxide (NaOH)

Potassium Hydroxide (KOH)

Sodium Hydride (NaH)

Sodium Ethoxide (NaOEt)

The reaction is a simple acid-base neutralization, where the base deprotonates the acidic thiol proton (pKa ≈ 10-11), yielding the highly nucleophilic thiolate anion.

The precursor, sec-butanethiol, can be synthesized from sec-butanol. One common laboratory method is the conversion of sec-butanol into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting sec-butyl tosylate is then treated with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to form the thiol via an SN2 reaction. Industrial preparation of sec-butanol itself can be achieved through the hydration of n-butene from mixed C4 fractions. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloropyridine |

| sec-Butylthiolate |

| Pyridine Thioether |

| 2,4-Dichloropyrimidines |

| sec-Butylthiol |

| Pyridine |

| 4-Chloropyridine-2(1H)-thione |

| 2-Bromobutane |

| 2-Aminopyridine |

| 2,4-Dihydroxypyridine |

| 4-Hydroxy-2-pyridone |

| Phosphorus oxychloride |

| Thionyl chloride |

| 2-Chloropyridine |

| 2-Chloropyridine-N-oxide |

| sec-Butanethiol |

| 2-Butanethiol |

| Sodium Hydroxide |

| Potassium Hydroxide |

| Sodium Hydride |

| Sodium Ethoxide |

| sec-Butanol |

| sec-Butyl tosylate |

| Sodium hydrosulfide |

| Uracil |

| DMAP (4-Dimethylaminopyridine) |

| BTC (Bis(trichloromethyl) carbonate) |

| Xylene |

| Dichloromethane |

| N-(4-pyridyl) pyridinium chloride hydrochloride |

| 4-Amino-2-chloropyridine |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization reactions.

N-Oxidation Processes

The conversion of pyridines to their corresponding N-oxides is a significant transformation that alters the electronic properties and reactivity of the ring. scripps.edu This process can be achieved using various oxidizing agents. For instance, the N-oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide has been accomplished using hydrogen peroxide in the presence of a catalyst. dcu.iedcu.ie The reaction is sensitive to temperature, with an optimal range of 70 to 80°C. guidechem.com Higher temperatures can lead to product darkening, while lower temperatures slow down the reaction rate. guidechem.com The amount of the oxidizing agent also plays a crucial role; an excess of hydrogen peroxide relative to the 2-chloropyridine substrate is typically required to achieve a high yield. guidechem.com Studies have shown that a molar ratio of hydrogen peroxide to 2-chloropyridine between 1.3:1 and 1.5:1 can result in higher yields. guidechem.com

While specific studies on the N-oxidation of this compound are not detailed in the provided results, the established methods for similar chlorinated pyridines provide a strong basis for predicting its reactivity. The presence of the electron-donating sec-butylthio group might influence the reaction rate compared to unsubstituted or electron-withdrawn pyridines.

Quaternization Reactions

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, resulting in the formation of a pyridinium salt. This reaction is influenced by the basicity and nucleophilicity of the pyridine derivative. For example, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with various pyridines, including pyridine itself and substituted pyridines, leads to the formation of the corresponding N-substituted pyridinium salts. mostwiedzy.pl The reaction time and yield can vary depending on the specific pyridine used. For instance, the quaternization with pyridine at 70°C for 14 days resulted in a 78% yield, while with isoquinoline, a longer reaction time of 216 days was required to achieve a similar yield of 72%. mostwiedzy.pl

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom at the 4-position of the pyridine ring is a key site for functionalization through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Displacement Reactions

The chlorine atom on the 4-chloropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen makes the ring electron-deficient, facilitating attack by nucleophiles at the 4-position. stackexchange.com This mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion. stackexchange.com

This reactivity is exploited in the synthesis of various substituted pyridines. For example, pyridine N-oxides can react with amines in the presence of an activating agent to form 2-aminopyridines. nih.gov Similarly, arenesulfonyl chlorides can undergo nucleophilic substitution at the sulfur atom, a reaction that can be accelerated by ortho-alkyl groups on the aryl ring. mdpi.com These principles of nucleophilic substitution are applicable to this compound, where various nucleophiles can displace the chlorine atom to introduce new functional groups.

Cross-Coupling Reactions Mediated by Transition Metals

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been widely applied to functionalize aryl and heteroaryl halides. tcichemicals.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate to form a new carbon-carbon bond. nih.govlibretexts.org This method is particularly useful for synthesizing biaryl compounds. organic-chemistry.org While challenges exist in the coupling of nitrogen-containing heterocycles due to potential catalyst inhibition, highly active palladium-phosphine catalyst systems have been developed to overcome these issues. organic-chemistry.org

For the coupling of 2-chloropyridines, specific conditions have been optimized. For instance, the Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids has been achieved with high yields using a palladium catalyst in the presence of a base like sodium bicarbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in water. researchgate.net The development of robust catalysts, such as those based on palladacycles or N-heterocyclic carbene (NHC) ligands, has expanded the scope and efficiency of these reactions. libretexts.orgresearchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative for the alkylation of 2-chloropyridines. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Chloro-pyridines

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | - | - | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | - | - | 82% | organic-chemistry.org |

| 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | 76% | nih.gov |

| 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | 78% | nih.gov |

| 2-Chloro-p-xylene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | 70% | nih.gov |

| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | Excellent | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. For this compound, the chloro group at the C-4 position is the primary site for this transformation. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. organic-chemistry.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are known to enhance the reaction's efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. wikipedia.org

Research on the regioselective amination of 2,4-dichloropyridine has shown that the C-2 position is more reactive towards Buchwald-Hartwig amination under certain conditions. However, by adjusting the reaction conditions, such as temperature, selective amination at the C-4 position can be achieved. wikipedia.org In the case of this compound, the presence of the sec-butylthio group at the C-2 position may influence the regioselectivity of the reaction.

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role in the Reaction | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst and influences reactivity and selectivity. | XPhos, SPhos, BrettPhos, BINAP, DPEPhos |

| Base | Facilitates the deprotonation of the amine. | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Amine | The nitrogen source for the C-N bond formation. | Primary and secondary alkyl or aryl amines |

Heck and Kumada Coupling Reactions

Heck Coupling:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org For this compound, the chloro group at the C-4 position can be coupled with various alkenes to introduce new carbon-carbon bonds. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of these components can influence the yield and stereoselectivity of the reaction. While aryl iodides and bromides are more reactive in Heck couplings, the use of appropriate ligands can facilitate the reaction with aryl chlorides.

Kumada Coupling:

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgnrochemistry.com This reaction offers a direct method for the alkylation or arylation of the 4-position of the pyridine ring in this compound. Nickel catalysts are often preferred for coupling with aryl chlorides due to their higher reactivity. organic-chemistry.org The reaction is sensitive to the nature of the Grignard reagent and the reaction conditions.

Table 2: Comparison of Heck and Kumada Coupling Reactions

| Feature | Heck Coupling | Kumada Coupling |

| Coupling Partner | Alkene | Grignard Reagent (R-MgX) |

| Catalyst | Palladium | Nickel or Palladium |

| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp³), C(sp²)-C(sp²), etc. |

| Key Advantage | Good functional group tolerance. | Utilizes readily available Grignard reagents. |

| Potential Limitation | Aryl chlorides can be less reactive. | Grignard reagents are strong bases and nucleophiles, limiting functional group compatibility. |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom is replaced by a metal, typically lithium or magnesium. wikipedia.org In the context of this compound, the chloro group can undergo exchange with strong bases like organolithium reagents (e.g., n-butyllithium) or through the use of magnesium metal to form a Grignard reagent. nih.govharvard.edu

This process generates a highly reactive organometallic intermediate, a pyridyl-lithium or pyridyl-magnesium species. This intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C-4 position. The choice of the metal (lithium or magnesium) and the reaction conditions can influence the outcome of the reaction. For instance, lithium-halogen exchange is often very fast, even at low temperatures. wikipedia.org

Table 3: Electrophiles for Quenching Organometallic Intermediates

| Electrophile | Functional Group Introduced |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Alkyl Halides | Alkyl |

| Disulfides | Thioether |

| Isocyanates | Amide |

Reactions Involving the Thioether (Sec-butylthio) Substituent

The sec-butylthio group at the C-2 position of the pyridine ring provides another site for chemical transformations.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. researchgate.net The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. acsgcipr.org Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. organic-chemistry.orgmdpi.com The formation of the sulfoxide introduces a chiral center at the sulfur atom, and enantioselective oxidation methods can be employed to produce a single enantiomer. Further oxidation of the sulfoxide yields the sulfone, which is a highly electron-withdrawing group and can significantly influence the reactivity of the pyridine ring.

Desulfurization Reactions

The thioether linkage can be cleaved through desulfurization reactions. This can be achieved using various reagents, such as Raney nickel, which reductively removes the sulfur atom and replaces it with hydrogen atoms. Other methods for desulfurization under milder conditions are also available. This reaction would transform this compound into 4-chloropyridine.

Reactions Involving the sec-Butyl Moiety

The sec-butyl group itself is generally less reactive than the other functional groups in the molecule under typical synthetic conditions. However, the presence of a chiral center in the sec-butyl group means that the molecule exists as a pair of enantiomers. wikipedia.org This chirality can be a significant factor in its biological activity and in stereoselective reactions. While the sec-butyl group is relatively inert, under harsh conditions such as strong oxidation or radical reactions, it could undergo fragmentation or other transformations.

Systematic Structural Modifications on the Pyridine Ring

The pyridine ring of this compound offers multiple sites for structural modification, primarily at the chlorine-substituted C4 position and the thioether linkage at the C2 position. These modifications are crucial for fine-tuning the molecule's physicochemical properties and potential biological activity.

Derivatives through Chlorine Atom Functionalization

The chlorine atom at the C4 position of the pyridine ring is a versatile handle for introducing a wide array of functional groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, particularly at the C2 and C4 positions, facilitates nucleophilic substitution reactions. nih.gov

One common approach involves the displacement of the chloride with various nucleophiles. For instance, reaction with amines or anilines can yield a series of 4-amino-substituted pyridine derivatives. The synthesis of 4-Amino-2-chloropyridine, an important intermediate for plant growth regulators and pesticides, highlights the utility of this approach. chemicalbook.com Similarly, alkoxides and thiolates can be employed to introduce novel ether and thioether functionalities at this position.

Recent advancements have also focused on metal-catalyzed cross-coupling reactions. For example, Negishi cross-coupling reactions, following transmetalation with zinc chloride, allow for the introduction of various aryl and heteroaryl groups at the C4 position. nih.gov This has been successfully applied in the late-stage functionalization of complex molecules. nih.gov

Derivatives through Thioether Moiety Alteration

The thioether moiety at the C2 position provides another avenue for structural diversification. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which significantly alters the electronic and steric properties of the molecule. nih.gov This transformation from a relatively nonpolar thioether to polar sulfoxide and sulfone can have a profound impact on the molecule's interactions with biological targets. nih.gov

Furthermore, the sec-butyl group can be replaced with other alkyl or aryl substituents. This can be achieved by synthesizing the parent 2-mercaptopyridine (B119420) derivative and subsequently alkylating or arylating the thiol group. This allows for a systematic exploration of the steric and electronic requirements of the substituent at the C2 position. The synthesis of heteroaryl thioethers through the formation of heterocyclic phosphonium (B103445) salts and subsequent reaction with thiolate nucleophiles offers a versatile method for creating a diverse range of 2-thio-substituted pyridines. nih.gov

Synthetic Strategies for Diversity-Oriented Libraries

The development of diversity-oriented synthesis (DOS) strategies is essential for generating large collections of structurally diverse compounds for high-throughput screening. For this compound derivatives, several approaches can be envisioned.

One strategy involves a multicomponent reaction approach, where three or more starting materials react in a single pot to form a complex product. This method is highly efficient and can rapidly generate a library of compounds with significant structural variation. acs.orgnih.gov For instance, a three-component cascade reaction has been developed for the direct synthesis of polysubstituted pyridines. acs.org

Another approach is to utilize a common scaffold, such as 4-chloro-2-mercaptopyridine, and then introduce diversity by reacting it with a library of electrophiles or nucleophiles. For example, the mercapto group can be alkylated with a diverse set of alkyl halides, while the chloro group can be substituted with a variety of amines, alcohols, or thiols. This parallel synthesis approach allows for the systematic exploration of the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for understanding how the structural features of a molecule contribute to its chemical properties and potential biological activity. These studies guide the design of new derivatives with improved potency and selectivity.

Design Principles for SAR Investigations

The design of SAR studies for this compound derivatives should be systematic. Key structural features to be investigated include:

The nature of the substituent at the C4 position: A variety of substituents with different electronic (electron-donating vs. electron-withdrawing) and steric properties should be introduced to probe the requirements for optimal activity. nih.gov

The nature of the substituent on the thioether moiety: The sec-butyl group can be replaced with linear and branched alkyl chains, as well as aryl groups, to explore the impact of size, shape, and lipophilicity. nih.gov

The oxidation state of the sulfur atom: The effect of oxidizing the thioether to a sulfoxide or sulfone should be evaluated. nih.gov

By systematically varying these structural features and assessing the resulting changes in chemical properties and biological activity, a comprehensive SAR profile can be established.

Exploration of Substituent Effects on Chemical Properties and Potential Bioactivity

The substituents on the pyridine ring can significantly influence the molecule's chemical properties, such as its pKa, lipophilicity, and metabolic stability. For example, introducing electron-withdrawing groups at the C4 position can increase the acidity of the pyridine nitrogen, while bulky substituents on the thioether can impact the molecule's conformation.

These changes in chemical properties, in turn, can affect the molecule's potential bioactivity. For instance, in the context of drug design, altering the lipophilicity can affect a compound's ability to cross cell membranes. Similarly, modifying the electronic properties of the pyridine ring can influence its ability to interact with biological targets through hydrogen bonding or π-stacking interactions.

SAR studies on related thio-substituted heterocyclic compounds have provided valuable insights. For example, in a series of 2-thiopyrimidine derivatives, the nature and position of substituents on an attached phenyl ring were found to be critical for their platelet aggregation inhibitory activity. nih.gov Specifically, steric parameters appeared to be more influential than electronic characteristics. nih.gov In another study on thioalkyl derivatives of pyridine, specific substitutions led to compounds with significant anxiolytic and sedative effects. nih.gov These findings underscore the importance of systematic structural modification in tuning the biological activity of such compounds.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-(sec-butylthio)-4-chloropyridine, are not available in the reviewed literature. Such data would typically provide insight into the arrangement of protons on the pyridine (B92270) ring and the sec-butyl group.

Carbon-13 NMR (¹³C NMR)

Detailed ¹³C NMR data for this compound, which would identify the chemical shifts of each unique carbon atom in the molecule, could not be located in published resources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced two-dimensional NMR techniques are critical for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) data, which would show correlations between coupled protons, is not available.

HSQC (Heteronuclear Single Quantum Coherence) spectra, used to identify direct carbon-hydrogen attachments, have not been published for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A published IR spectrum for this compound, which would show characteristic absorption bands for C-Cl, C-S, C=N, and C=C bonds, as well as C-H vibrations, could not be found.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns. Specific mass spectrometry data, including the molecular ion peak (M+) and fragmentation analysis for this compound, is not documented in the available literature.

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound, which is used to confirm its empirical and molecular formula. Published results from the elemental analysis of this compound are not available.

Despite a comprehensive search for crystallographic data, no specific X-ray crystallography studies for the compound this compound were found in the public domain. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles as determined by X-ray diffraction, cannot be provided at this time.

While general information regarding the chemical properties and synthesis of this compound is available, the definitive three-dimensional arrangement of its atoms in the crystalline state, which can only be elucidated through X-ray crystallography, remains undetermined from the searched resources.

Further research or access to proprietary databases would be necessary to obtain the specific crystallographic information required for a detailed discussion as outlined in the requested section.

Theoretical and Computational Studies on 2 Sec Butylthio 4 Chloropyridine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure and properties of molecules. For 2-(Sec-butylthio)-4-chloropyridine, DFT calculations, often using the B3LYP hybrid functional, can elucidate key structural and electronic parameters. bohrium.comresearchgate.net These calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms.

Subsequent calculations provide valuable data such as harmonic vibrational frequencies, which can be correlated with experimental infrared spectra. researchgate.netscholarsresearchlibrary.com A critical aspect of these studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

DFT studies on related halo-pyridines and pyridine (B92270) thioethers show that properties like dipole moment, polarizability, and hyperpolarizability can also be accurately calculated. researchgate.netresearchgate.net The Molecular Electrostatic Potential (MEP) map is another significant output, visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the nitrogen atom and the sulfur atom's lone pairs would be expected to be nucleophilic regions, while the chlorinated carbon on the pyridine ring would be an electrophilic site.

Table 1: Representative DFT-Calculated Parameters for a Chlorinated Pyridine Derivative Data extrapolated from studies on analogous compounds for illustrative purposes.

| Parameter | Calculated Value | Significance |

| Total Energy | -274.9074 a.u. researchgate.net | Indicates the stability of the optimized molecular structure. |

| HOMO Energy | -7.47 eV researchgate.net | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -1.72 eV researchgate.net | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | 5.75 eV researchgate.net | Correlates with chemical reactivity and stability. |

| Dipole Moment | 4.36 Debye researchgate.net | Measures the overall polarity of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. nanobioletters.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.

For derivatives of this compound, docking studies can identify potential protein targets and elucidate their binding modes. Pyridine and its derivatives have been docked into the active sites of various enzymes, including kinases, proteases, and telomerase. nih.govnih.govmdpi.com For example, docking simulations of 2-chloropyridine (B119429) derivatives into the active site of telomerase have been performed to understand their binding model. nih.gov Similarly, substituted pyridine compounds have been studied as inhibitors of Mer kinase and Lysine-specific demethylase 1 (LSD1), with docking revealing key amino acid residues involved in binding. nih.govnih.gov

A typical docking study of this compound would likely show the pyridine nitrogen acting as a hydrogen bond acceptor. nih.gov The hydrophobic sec-butyl group and the aromatic ring would engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. nih.gov The chlorine atom could also participate in halogen bonding or other electrostatic interactions. The thioether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding site. The binding affinity is quantified by a scoring function, often expressed in kcal/mol, which helps to rank potential inhibitors. mdpi.com

Table 2: Potential Interacting Residues and Interaction Types for a Pyridine-Based Ligand Based on docking studies of analogous compounds.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp555, Lys661, ASN 142, GLY 143 mdpi.comnih.gov |

| Hydrophobic Interactions | Trp695, Tyr761, LYS 97, VAL 18 mdpi.comnih.gov |

| Electrostatic Interactions | LYS 97 mdpi.com |

| Water-Bridge Motif | Conserved water molecules in the active site nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These models generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of a molecule influence its activity. nih.govmdpi.com

For a series of derivatives based on the this compound scaffold, a QSAR study could be developed to guide the synthesis of more potent analogs. The models are built using a "training set" of compounds with known activities and then validated using a "test set" to assess their predictive power. nih.gov The statistical quality of a QSAR model is judged by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov

Studies on substituted pyridines have successfully generated robust QSAR models. nih.govnih.gov For instance, a CoMSIA model for pyridine derivatives as Mer kinase inhibitors yielded a q² of 0.599 and an r² of 0.984, indicating good predictive ability. nih.gov The resulting contour maps might suggest, for example, that bulky, hydrophobic groups are favored in one region of the molecule, while hydrogen bond acceptors are preferred in another to enhance biological activity. mdpi.commdpi.com

Table 3: Example Statistical Results from 3D-QSAR Studies on Pyridine Derivatives

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (External Test Set) |

| CoMFA (LSD1 Inhibitors) nih.gov | 0.595 | 0.959 | 0.846 |

| CoMSIA (LSD1 Inhibitors) nih.gov | 0.733 | 0.982 | 0.922 |

| CoMSIA (Mer Kinase Inhibitors) nih.gov | 0.599 | 0.984 | 0.728 |

Mechanistic Investigations of Chemical Reactions via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can map out the entire reaction pathway and calculate activation energies, providing deep insight into reaction feasibility and selectivity.

The synthesis of this compound likely involves a nucleophilic aromatic substitution reaction. A plausible route is the reaction of 2,4-dichloropyridine (B17371) with sec-butanethiol in the presence of a base. Alternatively, starting from pyridine-2(1H)-thione, a base-induced reaction could lead to the formation of the thioether. acs.orgresearchgate.net

A computational investigation of this synthesis using DFT could model the following steps:

Deprotonation: The base removes the acidic proton from the thiol group of sec-butanethiol, forming a highly nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbon atoms (C2 or C4) of the dichloropyridine ring. Computational modeling can determine which position is more favorable for attack by comparing the activation energies of the two possible pathways.

Transition State Analysis: The geometry and energy of the transition state (the Meisenheimer complex) would be calculated.

Chloride Ion Elimination: The departure of the chloride leaving group to form the final product is modeled.

By comparing the energy profiles of different potential pathways, computational studies can explain the observed regioselectivity of the reaction and help optimize reaction conditions. Such studies have been instrumental in understanding the synthesis of various heterocyclic compounds, including pyridine and thiophene (B33073) derivatives. mdpi.com

Applications in Chemical Research and Development

As a Key Building Block in Advanced Organic Synthesis

2-(Sec-butylthio)-4-chloropyridine is classified and sold by chemical suppliers as a heterocyclic building block, indicating its intended use as an intermediate in more complex chemical syntheses. bldpharm.com The structure, featuring a reactive chlorine atom at the 4-position and a thioether at the 2-position, presents multiple sites for functionalization. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The thioether could potentially be oxidized to a sulfoxide (B87167) or sulfone, modifying the electronic properties and steric profile of the molecule for further reactions. However, specific examples of its incorporation into larger, complex molecules through advanced organic synthesis are not detailed in peer-reviewed publications.

Applications in Catalysis and Ligand Design

The pyridine (B92270) nucleus is a common structural motif in ligands for transition metal catalysis due to the coordinating ability of the nitrogen atom. google.com While related chloropyridine compounds are noted as precursors to ligands for catalysts used in creating organic photoelectric materials, specific applications for This compound in this domain are not publicly documented. google.com

As a Component of Chiral or Achiral Ligands for Transition Metal Catalysis

There is no available research demonstrating the use of This compound as a direct component or precursor for either chiral or achiral ligands in transition metal catalysis.

Precursor for the Development of Novel Catalytic Systems

No published studies were found that describe the use of This compound as a precursor for creating new catalytic systems.

Research Applications in Medicinal Chemistry

The primary documented relevance of chloropyridine thioethers lies in the field of medicinal chemistry, where they serve as intermediates for molecules targeting various enzymes. While the general class of compounds is relevant, specific data for This compound is sparse.

Precursor to Investigational Bioactive Molecules

The compound is listed as a pharmaceutical intermediate, suggesting its role in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com The chloropyridine moiety is a key pharmacophore in numerous enzyme inhibitors. For instance, the related compound 4-tert-butyl-2-chloropyridine is an important intermediate in the synthesis of inhibitors for kinases like p38, Syk, and JAK. google.com This suggests a potential, though unconfirmed, role for This compound in similar applications.

Design and Synthesis of Enzyme Inhibitors (e.g., SHP2, Nek2, BTK, Topoisomerase II, COX-2/5-LOX)

While the chloropyridine scaffold is present in inhibitors developed for the enzymes listed below, no direct synthetic route originating from This compound has been identified in the available literature for any of them. Research on inhibitors for these targets often involves various substituted pyridines, but not this specific molecule.

SHP2, Nek2, BTK, Topoisomerase II, and COX-2/5-LOX Inhibitors : Extensive searches of scientific and patent databases did not yield any specific examples of This compound being used as a precursor in the synthesis of inhibitors for these specific enzymes.

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyridine derivatives are a well-established source of compounds with potential antimicrobial properties.

Antibacterial and Antifungal Activity: Research into various pyridine derivatives has demonstrated a broad spectrum of antimicrobial activities. For instance, a series of pyridine- and thiazole-based hydrazides were synthesized and showed promising antimicrobial results, with some compounds exhibiting minimal inhibitory concentration (MIC) values comparable to standard drugs against tested bacterial and fungal strains. nih.govacs.org The antimicrobial efficacy of such compounds is often attributed to the presence of specific pharmacophores, such as hydroxyl groups or additional heterocyclic moieties. acs.org Similarly, new series of pyridine and thienopyridine derivatives have shown good to strong activity against microbes like E. coli, B. mycoides, and C. albicans. researchgate.net

In other studies, chloropyridine derivatives have been investigated as a source of new antimicrobial agents. The synthesis of 5‐chloro‐2‐(cyanoacetamido)pyridines led to heterocyclic hybrids, with some compounds showing potent activity against Escherichia coli and Staphylococcus aureus. researchgate.net Furthermore, pyridinium (B92312) salts, which are related to the core pyridine structure, are known to have antimicrobial properties, with their activity depending on factors like molecular hydrophobicity and the nature of the substituent on the pyridinium nitrogen. mdpi.com However, not all pyridine derivatives show significant antibacterial effects; a study on 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives found only weak activity in some compounds. clockss.org

Antitubercular Activity: The fight against tuberculosis, caused by Mycobacterium tuberculosis, has also benefited from research into pyridine-containing molecules. A class of chloropyrimidines, which share structural similarities with chloropyridines, was found to have significant in vitro activity against mycobacteria, with some compounds showing potent inhibition at low concentrations (MIC of 0.75 µg/mL). nih.gov Substituted indolizines, which can be synthesized from pyridine precursors, have also been identified as promising anti-mycobacterial agents, with activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains. nih.gov Additionally, N1-hetaryl substituted pyridine-carboxamidrazones have demonstrated satisfactory inhibition of various mycobacteria, including M. tuberculosis and M. avium. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivative Classes

| Compound Class | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|

| Pyridine-Thiazole Hydrazides | Bacteria & Fungi | Showed significant MIC values, comparable to standard drugs. | nih.govacs.org |

| Chloropyridine Hybrids | E. coli, S. aureus | A pyrazole-carboxamide derivative was highly potent, with 100% inhibition against S. aureus. | researchgate.net |

| Chloropyrimidines | M. tuberculosis | Potent in vitro antimycobacterial activity observed (MIC of 0.75 µg/mL). | nih.gov |

| Substituted Indolizines | M. tuberculosis (H37Rv & MDR) | A formyl-substituted indolizine (B1195054) was the most promising agent (MIC of 4 µg/mL against H37Rv). | nih.gov |

| Pyridinium Salts | S. aureus, E. coli, C. albicans | Derivatives with a 3-phenylpropyl chain showed the highest activity. | mdpi.com |

Anticancer Research

Pyridine derivatives are a cornerstone in the development of anticancer agents, with numerous compounds being investigated for their antiproliferative effects against various cancer cell lines. ekb.egresearchgate.net The 2-chloropyridine (B119429) scaffold, in particular, serves as a key intermediate in the synthesis of potential antitumor agents. nih.gov

One study focused on 2-chloropyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety. Several of these compounds demonstrated potent antiproliferative activity against the SGC-7901 gastric cancer cell line, with one compound in particular exhibiting significant telomerase inhibitory activity (IC₅₀=2.3 µM), comparable to the positive control. nih.gov In another example, novel pyridine-ureas were synthesized and evaluated, with some compounds showing potent inhibition of the breast cancer MCF-7 cell line and exhibiting inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Furthermore, the hybridization of a chloropyrazine ring with a pyrimidine (B1678525) scaffold (related to pyridine) yielded derivatives with significant antiproliferative activity against prostate cancer cells (DU-145), with the most potent compound showing an IC₅₀ value of 5 µg/mL. mdpi.com Pyridazinone-based diarylurea derivatives have also been developed as dual-function agents, showing both anticancer and antimicrobial properties, with some demonstrating significant growth inhibition against melanoma, NSCLC, prostate, and colon cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Pyridine Derivative Classes

| Compound Class | Target Cell Line(s) / Enzyme | Key Findings | Citations |

|---|---|---|---|

| 2-Chloropyridine-Oxadiazole Derivatives | SGC-7901 (Gastric Cancer) / Telomerase | Potent antiproliferative activity; significant telomerase inhibition (IC₅₀=2.3 µM). | nih.gov |

| Pyridine-Ureas | MCF-7 (Breast Cancer) / VEGFR-2 | High activity against MCF-7 (IC₅₀ = 0.11 µM) and inhibition of VEGFR-2. | nih.gov |

| Chloropyrazine-Pyrimidine Hybrids | DU-145 (Prostate Cancer) | Most potent compound showed IC₅₀ of 5 µg/mL. | mdpi.com |

| 6-(Chlorothiophenyl)pyridine Derivatives | MCF-7 (Breast Cancer) | Six derivatives decreased cell viability to less than 50%, with IC₅₀ values from 23.3 to 41.2 μM. | clockss.org |

| Pyridazinone-Based Diarylureas | Melanoma, NSCLC, Prostate, Colon Cancer | Significant growth inhibition (62.21% to 100.14%). | nih.gov |

Anti-inflammatory Research

Inflammation is a key factor in numerous diseases, and pyridine derivatives have been explored for their potential to modulate this process. nih.govacs.org For example, a study of 3-hydroxy pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.govresearchgate.net The potency of these compounds was influenced by substituents on the pyridine ring, with a benzyl (B1604629) group substitution showing the greatest effect. nih.govresearchgate.net

The mechanism of action for the anti-inflammatory effects of some pyridine derivatives is thought to be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent. nih.govresearchgate.net In other research, newly synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives showed considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds approaching or exceeding the activity of the standard drug, Ibuprofen. biointerfaceresearch.com

Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Class | In Vivo Model | Key Findings | Citations |

|---|---|---|---|

| 3-Hydroxy Pyridine-4-one Derivatives | Carrageenan-induced paw edema; Croton oil-induced ear edema | All tested compounds showed significant anti-inflammatory activity. A benzyl-substituted derivative was most potent. | nih.govresearchgate.net |

| Thiazolo[4,5-b]pyridine Derivatives | Carrageenan-induced rat paw edema | Demonstrated considerable anti-inflammatory effects, some exceeding the activity of Ibuprofen. | biointerfaceresearch.com |

| Pyridine-Thiazole Hydrazides | In vitro protein denaturation | Showed inhibition of bovine serum albumin denaturation with IC₅₀ values ranging from 46.29–100.60 μg/mL. | nih.govacs.org |

Other Exploratory Biological Activity Research

The structural versatility of pyridine derivatives has led to their investigation in a wide range of other biological contexts. One notable area is in the development of antimalarial agents. Two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. Several compounds showed high inhibition of parasite multiplication (up to 91%), and one derivative demonstrated promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov Docking studies suggested that these compounds may act by inhibiting the dihydrofolate reductase (DHFR) enzyme. nih.gov

Additionally, certain chloropyridine derivatives have been evaluated for their antioxidant activity alongside their antimicrobial properties. researchgate.net The ability of these molecules to be modified into a wide range of hybrids allows for the exploration of diverse biological targets.

Probing Biological Pathways and Target Engagement through Chemical Synthesis

The synthesis of libraries of related compounds around a core scaffold like this compound is a fundamental strategy for probing biological pathways and understanding target engagement. By systematically altering substituents, researchers can establish structure-activity relationships (SAR) that reveal which molecular features are critical for a desired biological effect.

For instance, in anticancer research, the synthesis of various pyridine-ureas allowed for the identification of compounds with potent activity against VEGFR-2, a key receptor in angiogenesis. nih.gov Molecular docking studies of these compounds provided insights into their binding modes within the enzyme's active site. nih.govnih.gov Similarly, the investigation of 2-chloropyridine derivatives as telomerase inhibitors involved synthesizing a series of analogs and using docking simulations to predict the binding model of the most active compound. nih.gov

In the context of antitubercular research, SAR studies on substituted indolizines revealed that a polar formyl group at a specific position on the indolizine ring led to better activity compared to a nonpolar methyl group, indicating the importance of this functional group for molecular interaction with the target receptor. nih.gov This systematic approach of synthesis and evaluation is crucial for optimizing lead compounds and understanding their mechanism of action at a molecular level.

Research Applications in Agrochemical Development

Pyridine-based compounds are critically important in modern agriculture, serving as the active ingredients in numerous fungicides, herbicides, and insecticides. nih.govresearchgate.net The 2-chloropyridine structure, in particular, is a known intermediate in the manufacture of various agricultural chemicals. nih.gov

Synthesis of Candidate Herbicides and Insecticides

The pyridine ring is a core component of many successful commercial agrochemicals. nih.gov Research continues to leverage this scaffold to discover new agents to meet the demand for effective and selective crop protection solutions.

Herbicides: Pyridine ketones are a known class of herbicidally active compounds. google.com Research has led to the discovery of novel pyridine ketones with both herbicidal and growth-inhibitory properties. google.com Additionally, isothiazolo[3,4-b]pyridines have been patented as a class of herbicides. google.com The synthesis of trifluoromethylpyridines, often from chloropyridine precursors, is another major area of research, as these compounds are key intermediates for herbicides like fluazifop (B150276) and pyroxsulam. nih.gov

Insecticides: The pyridine scaffold is central to the neonicotinoid class of insecticides. nih.gov Ongoing research aims to create analogs and novel derivatives with high insecticidal bioactivity. For example, various functionalized pyridines have been synthesized and tested against pests like the cowpea aphid (Aphis craccivora), with some derivatives showing toxicity levels approaching that of the commercial insecticide acetamiprid. nih.gov Other work has focused on creating thienylpyridines and related heterocyclic derivatives, which were evaluated for their activity against the cotton aphid (Aphis gossypi). acs.org The development of new insecticides often involves creating molecules that contain both a 2-chloro-5-methyl pyridine moiety and other heterocyclic systems like 1,3,4-oxadiazole. acs.org

Table 4: Application of Pyridine Derivatives in Agrochemical Research

| Application | Derivative Class / Example | Target Pest / Weed | Key Findings | Citations |

|---|---|---|---|---|

| Herbicide | Pyridine Ketones | Weeds (general) | Novel compounds identified with herbicidal and growth-inhibitory properties. | google.com |

| Herbicide | Isothiazolo[3,4-b]pyridines | Weeds (general) | Patented class of herbicidal compounds. | google.com |

| Herbicide | Trifluoromethylpyridines (e.g., Pyroxsulam) | Grass species in cereal crops | Developed for control of key weeds; selectivity is a key research focus. | nih.gov |

| Insecticide | Functionalized Pyridines | Aphis craccivora (Cowpea aphid) | Some derivatives showed high insecticidal activity with low LC₅₀ values (e.g., 0.080 mg/L). | nih.gov |

| Insecticide | Thienylpyridines | Aphis gossypi (Cotton aphid) | New derivatives synthesized and evaluated for insecticidal activity. | acs.org |

| Insecticide | 1-Amino-thieno[2,3-c]isoquinolines | Aphis craccivora | A majority of synthesized compounds showed encouraging insecticidal activity. | acs.org |

Development of Novel Plant Growth Regulators

No research was found that details the synthesis, testing, or effects of this compound as a plant growth regulator.

Research Applications in Materials Science

Incorporation into Advanced Polymeric Structures and Coatings

There is no available information on the incorporation of this compound into any polymeric structures or its use in the formulation of advanced coatings.

Development of Photochromic Materials

No studies were identified that link this compound to the synthesis or properties of photochromic materials.

Conclusion and Future Research Directions

Synthesis Challenges and Opportunities for 2-(Sec-butylthio)-4-chloropyridine

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established methods for the preparation of substituted pyridines. A primary route would likely involve the nucleophilic substitution of a chlorine atom from a dichloropyridine precursor with a sec-butylthiolate salt.

A plausible synthetic pathway commences with 2,4-dichloropyridine (B17371). The regioselective substitution at the 2-position is generally favored by sulfur nucleophiles. This reaction is typically carried out in the presence of a base, such as sodium hydride or an alkali metal hydroxide, to generate the more nucleophilic thiolate anion from sec-butyl mercaptan.

Table 1: Potential Synthesis Reaction Parameters

| Parameter | Value |

| Starting Material | 2,4-Dichloropyridine |

| Nucleophile | sec-Butyl mercaptan |

| Base | Sodium hydride, Potassium carbonate |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Temperature | Room temperature to moderate heating |

However, this approach is not without its challenges. One significant hurdle is the potential for the formation of the isomeric product, 4-(sec-butylthio)-2-chloropyridine, and the disubstituted product, 2,4-bis(sec-butylthio)pyridine. Achieving high selectivity for the desired 2-substituted product requires careful optimization of reaction conditions, including temperature, stoichiometry of reactants, and choice of solvent and base.

Opportunities for improving the synthesis lie in the exploration of catalyst systems that can enhance regioselectivity and reaction efficiency. For instance, the use of phase-transfer catalysts could facilitate the reaction between the aqueous thiolate solution and the organic-soluble dichloropyridine, potentially leading to milder reaction conditions and improved yields. Furthermore, flow chemistry presents an opportunity for a more controlled and scalable synthesis, minimizing the formation of byproducts.

Emerging Research Avenues in Functionalization and Derivatization

The structure of this compound offers multiple avenues for further chemical modification, making it a versatile intermediate for creating a library of new compounds. The primary sites for functionalization are the chlorine atom at the 4-position and the pyridine (B92270) ring itself.

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, including amines, alcohols, and other sulfur-containing moieties. Such derivatization is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent Class | Potential Functional Groups Introduced |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | -NHR, -OR, -SR |

| Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amines | -NHR, -NR2 |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

Furthermore, the pyridine ring can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro and thioether groups makes this challenging. Research into activating the ring system or employing modern cross-coupling methodologies could unlock new pathways for derivatization at the other ring positions.

Prospects for Interdisciplinary Research Collaborations

The unique combination of a thioether and a reactive chloro-substituent on a pyridine core positions this compound as a compound of interest for interdisciplinary research.

In medicinal chemistry , this scaffold could serve as a starting point for the design of novel therapeutic agents. The pyridine core is a well-established pharmacophore, and the thioether and chloro-substituents provide handles for tuning the molecule's properties to interact with specific biological targets. Collaboration between synthetic chemists and biologists would be crucial to explore its potential in areas such as kinase inhibition or as an antimicrobial agent.

In materials science , pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The sulfur atom in the sec-butylthio group could act as a soft donor for metal coordination, while the nitrogen of the pyridine ring provides a classic coordination site. The potential for post-synthetic modification at the 4-position could allow for the tuning of the properties of the resulting materials, opening up applications in catalysis, gas storage, and sensing. This would necessitate collaboration between synthetic chemists and materials scientists.

Impact on New Chemical Entity Discovery and Development

The true impact of this compound on the discovery of new chemical entities (NCEs) will be realized as it becomes more readily accessible and its reactivity is more thoroughly explored. As a versatile building block, it can significantly shorten synthetic routes to complex molecules.

The ability to selectively functionalize the 4-position allows for the rapid generation of diverse compound libraries for high-throughput screening. This parallel synthesis approach is a cornerstone of modern drug discovery. The distinct electronic properties imparted by the thioether and chloro-substituents can lead to NCEs with novel modes of action or improved selectivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.